Talactoferrin Alfa

Description

Structure

3D Structure

Properties

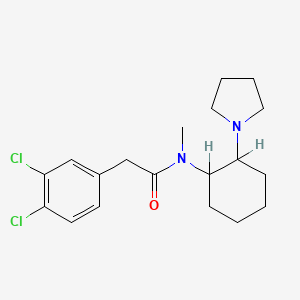

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23/h8-9,12,17-18H,2-7,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLPLYSROCPWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155047 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149341-39-9 | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149341-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Talactoferrin Alfa mechanism of action in immune response

An in-depth analysis of Talactoferrin Alfa's mechanism of action in the immune response is currently limited by the available public information. As a recombinant form of human lactoferrin, its proposed immunomodulatory effects are a key area of research, but comprehensive, publicly accessible data, particularly regarding detailed experimental protocols and extensive quantitative results from clinical trials, remains scarce.

This compound was developed with the aim of harnessing the natural immunomodulatory and anti-inflammatory properties of lactoferrin. The proposed mechanisms centered on its ability to modulate the innate and adaptive immune systems.

Proposed Mechanism of Action

The theorized mechanism of this compound revolves around its interaction with various immune cells and signaling pathways. It is believed to bind to specific receptors on intestinal epithelial cells and immune cells, such as dendritic cells and macrophages. This interaction is thought to trigger a cascade of downstream signaling events that ultimately lead to the maturation and activation of these antigen-presenting cells.

The activation of dendritic cells is a critical step in initiating an adaptive immune response. Mature dendritic cells are more effective at presenting antigens to T-cells, leading to their activation and differentiation. This process is crucial for the development of a targeted immune response against pathogens and cancerous cells.

A key aspect of this compound's proposed action was its ability to stimulate the production of various cytokines and chemokines. These signaling molecules play a pivotal role in orchestrating the immune response, including the recruitment of immune cells to sites of inflammation or infection and the enhancement of their effector functions.

Below is a simplified representation of the proposed signaling pathway for this compound:

Clinical Development and Challenges

Despite the promising preclinical rationale, the clinical development of this compound has faced significant hurdles. While some early-phase studies may have suggested potential immunomodulatory activity, later-stage clinical trials in various indications, including severe sepsis and non-small cell lung cancer, did not meet their primary endpoints.

The lack of success in pivotal trials has led to the discontinuation of its development for these indications. The precise reasons for these failures are likely multifactorial and may include complexities in the drug's mechanism of action, patient selection, and the intricate nature of the diseases being targeted.

Due to the proprietary nature of drug development and the outcomes of the clinical trials, detailed experimental protocols and comprehensive quantitative data from these studies are not widely available in the public domain. Pharmaceutical companies are often not required to publish exhaustive details of their research, particularly for investigational drugs that do not receive regulatory approval.

A Deep Dive into Talactoferrin Alfa and Human Lactoferrin: A Structural and Functional Comparison

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactoferrin, a key iron-binding glycoprotein found in mammalian milk and exocrine secretions, plays a crucial role in the innate immune system. Its recombinant human form, Talactoferrin Alfa, has been developed as a potential therapeutic agent. This technical guide provides an in-depth comparison of the structural and functional characteristics of this compound and native human lactoferrin, offering valuable insights for researchers and professionals in drug development.

Structural Comparison: A Tale of Two Glycosylations

This compound and native human lactoferrin share an identical amino acid sequence, leading to a highly similar three-dimensional structure. The primary structural distinction lies in their post-translational modifications, specifically the N-linked glycosylation patterns. This difference arises from the different expression systems used for their production: native human lactoferrin is produced in mammary epithelial cells, while this compound is commercially produced in the fungus Aspergillus niger.[1]

The glycan moieties of glycoproteins can significantly influence their biological activity, including receptor binding, immunogenicity, and clearance rates. While detailed, direct comparative studies on the specific N-glycan structures of this compound from Aspergillus niger and native human lactoferrin are not extensively available in the public domain, it is understood that the fungal expression system imparts a different glycosylation profile compared to that of human cells.

Table 1: Key Structural Properties of this compound and Human Lactoferrin

| Property | This compound | Native Human Lactoferrin | Reference(s) |

| Amino Acid Sequence | Identical to human lactoferrin | ~692 amino acids | [1] |

| Molecular Weight | ~80 kDa | ~80 kDa | |

| Iron Binding | Two iron-binding sites per molecule | Two iron-binding sites per molecule | |

| Expression System | Aspergillus niger (fungal) | Human mammary epithelial cells | [1] |

| N-Glycosylation | Differs from native human lactoferrin | Complex and heterogeneous N-glycans | [1] |

Functional Comparison: Shared Activities with Nuanced Differences

Both this compound and human lactoferrin exhibit a broad range of biological activities, including immunomodulatory, antimicrobial, and anti-cancer effects. However, the differences in glycosylation may lead to variations in the potency and specificity of these functions.

Immunomodulatory Activity

A key mechanism of action for orally administered this compound involves its interaction with the gut-associated lymphoid tissue (GALT). It binds to the intestinal epithelium, leading to the maturation of dendritic cells and the release of cytokines, which in turn stimulates a systemic immune response.

Table 2: Comparative Immunomodulatory Functions

| Function | This compound | Native Human Lactoferrin | Reference(s) |

| Dendritic Cell Maturation | Induces maturation via TLR2 and TLR4 | Induces maturation | |

| Cytokine Secretion | Enhances TGF-β1 secretion (compared to bLf) | Modulates cytokine production | [2][3] |

| Chemokine Secretion (CCL20) | Less potent than bLf in inducing CCL20 | Induces CCL20 secretion | [2][3] |

| T-Cell and B-Cell Modulation | Implied through DC activation | Promotes maturation and differentiation |

Antimicrobial Activity

The antimicrobial properties of both proteins are attributed to their ability to sequester iron, an essential nutrient for microbial growth, and to directly interact with microbial cell membranes.

Table 3: Comparative Antimicrobial Functions

| Function | This compound | Native Human Lactoferrin | Reference(s) |

| EPEC Growth Inhibition | Stronger effect than bLf | Inhibits growth | [2][3] |

| Mechanism | Iron sequestration, membrane interaction | Iron sequestration, membrane interaction |

Anti-Cancer Activity

Both molecules have demonstrated anti-cancer properties, including the induction of apoptosis in cancer cells.

Table 4: Comparative Anti-Cancer Functions

| Function | This compound | Native Human Lactoferrin | Reference(s) |

| Apoptosis in Colon Cancer Cells (HT-29) | Less potent than bLf | Induces apoptosis | [2][3] |

| Cell Differentiation | Less potent than bLf | Promotes cell differentiation | [2][3] |

Signaling Pathways

The immunomodulatory effects of lactoferrin and this compound are mediated through complex signaling pathways. A primary pathway involves the activation of dendritic cells through Toll-like receptors (TLRs), leading to the activation of NF-κB and subsequent cytokine production.

Experimental Protocols

This section provides an overview of key experimental methodologies used to compare the bioactivities of this compound and human lactoferrin.

Cell Culture

-

Caco-2 cells: Used as a model for the intestinal epithelium to study cytokine secretion and interactions with enteric pathogens.

-

C3A cells: A human hepatoma cell line used as a liver model.

-

HT-29 cells: A human colon adenocarcinoma cell line used to assess anti-cancer effects like apoptosis.

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Used for the differentiation of dendritic cells.

In Vitro EPEC Growth Inhibition Assay (Broth Microdilution)

This assay is used to determine the minimum inhibitory concentration (MIC) of the test compounds against Enteropathogenic E. coli (EPEC).

Detailed Steps:

-

Prepare serial two-fold dilutions of this compound and human lactoferrin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of EPEC (e.g., adjusted to 0.5 McFarland standard).

-

Add the bacterial suspension to each well containing the test compounds. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

Cytokine Secretion Assay in Caco-2 Cells (ELISA)

This assay quantifies the amount of a specific cytokine (e.g., IL-8) secreted by Caco-2 cells in response to treatment.

Detailed Steps:

-

Seed Caco-2 cells in a 24-well plate and grow to confluence.

-

Treat the cells with this compound, human lactoferrin, or a control vehicle for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Perform a sandwich ELISA for the cytokine of interest (e.g., IL-8) according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance at the appropriate wavelength.

-

-

Calculate the cytokine concentration in the samples based on the standard curve.

Dendritic Cell Maturation Assay (Flow Cytometry)

This assay assesses the maturation of dendritic cells by measuring the expression of specific cell surface markers.

Detailed Steps:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Purify monocytes from PBMCs (e.g., by plastic adherence or magnetic-activated cell sorting).

-

Differentiate monocytes into immature dendritic cells (DCs) by culturing them for 5-7 days in the presence of GM-CSF and IL-4.

-

Treat the immature DCs with this compound, human lactoferrin, a positive control (e.g., LPS), or a negative control.

-

Incubate for 24-48 hours.

-

Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86) and a lineage marker (e.g., CD11c).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of mature DCs and the mean fluorescence intensity of the maturation markers.

Conclusion

This compound and native human lactoferrin are structurally and functionally similar in many aspects, sharing key immunomodulatory and antimicrobial properties. The primary difference lies in their glycosylation, which can lead to subtle but potentially significant variations in their biological activities. For researchers and drug development professionals, understanding these nuances is critical for the design of targeted therapeutic strategies and the interpretation of experimental and clinical data. Further head-to-head studies focusing on a detailed comparison of their glycosylation profiles and receptor binding kinetics will be invaluable in fully elucidating their respective therapeutic potentials.

References

- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of bioactivities of talactoferrin and lactoferrins from human and bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Core Signaling Pathways of Talactoferrin Alfa in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin Alfa (TLF) is a recombinant human lactoferrin, an iron-binding glycoprotein that has been investigated for its immunomodulatory and anti-cancer properties.[1][2] Unlike traditional cytotoxic agents that directly target cancer cells, this compound's primary mechanism of action is the stimulation of the host's innate and adaptive immune systems to recognize and eliminate tumor cells.[1][3][4] This guide provides a detailed overview of the signaling pathways activated by this compound, supported by quantitative data from clinical studies and detailed experimental methodologies.

Mechanism of Action: An Indirect Assault on Cancer

Orally administered this compound is not systemically absorbed to a significant extent.[5][6] Instead, its anti-cancer activity is initiated in the gut-associated lymphoid tissue (GALT).[1][3][7] The primary mechanism involves the activation of a signaling cascade that leads to a robust anti-tumor immune response. While some in vitro studies have suggested direct effects on cancer cell proliferation, such as G1-G0 blockade and NF-κB activation, the predominant in vivo mechanism is immune-mediated.[1]

Initiation in the Gut-Associated Lymphoid Tissue (GALT)

Upon oral administration, this compound is transported into the Peyer's patches of the small intestine.[1][4] Here, it binds to receptors on enterocytes and immune cells, including dendritic cells (DCs).[4][7] This interaction triggers the recruitment and maturation of immature DCs that have taken up tumor antigens.[1][4]

Dendritic Cell Maturation and Cytokine Production

The binding of this compound to gut epithelium and immune cells induces the production of key cytokines, notably Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ).[1][7] These cytokines play a crucial role in the subsequent activation and proliferation of various immune effector cells.[1]

Activation of Innate and Adaptive Immunity

The matured dendritic cells, now potent antigen-presenting cells, migrate to lymph nodes and activate the adaptive immune system. This leads to the proliferation and activation of tumor-specific CD8+ cytotoxic T-lymphocytes and CD4+ T-helper cells.[1][3] Concurrently, the cytokine milieu promotes the activation and expansion of Natural Killer (NK) cells and NKT cells, key components of the innate immune system.[1][3][7]

Tumor Infiltration and Elimination

The activated immune effector cells, including cytotoxic T-lymphocytes and NK cells, then traffic to distant tumor sites.[3][6] Infiltration of the tumor microenvironment by these cells leads to the recognition and killing of cancer cells, resulting in tumor growth inhibition.[6]

Signaling Pathway Visualization

The following diagram illustrates the proposed immunomodulatory signaling cascade initiated by this compound.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating this compound in various cancers.

Table 1: Phase II Study of this compound in Non-Small Cell Lung Cancer (NSCLC)

| Endpoint | This compound (n=47) | Placebo (n=53) | p-value |

| Median Overall Survival (OS) | 5.8 months | 3.7 months | < 0.05 |

| Response Rate (RR) in evaluable patients | 47% | 29% | 0.05 |

| Median Progression-Free Survival (PFS) | - | - | - |

| Data from a randomized, double-blind, placebo-controlled study in patients with locally advanced or metastatic NSCLC who had failed first- or second-line chemotherapy.[1] |

Table 2: Phase II Study of this compound in Combination with Carboplatin/Paclitaxel in NSCLC

| Endpoint | Talactoferrin + Chemo (n=55) | Placebo + Chemo (n=55) | p-value |

| Confirmed Best Overall Response (BOR) | 42% | 27% | 0.08 |

| Confirmed Response Rate (RR) in evaluable patients | 47% | 29% | 0.05 |

| Median Progression-Free Survival (PFS) | 7.0 months | 4.2 months | - |

| Data from a randomized, double-blind, placebo-controlled study in chemo-naïve patients with stage IIIB/IV NSCLC.[7] |

Table 3: Phase II Study of this compound in Renal Cell Carcinoma (RCC)

| Endpoint | Value (n=44) |

| 14-week Progression-Free Survival (PFS) Rate | 59% |

| Response Rate (RR) | 4.5% |

| Stable Disease (at least 8 weeks) | 70.5% |

| Median Progression-Free Survival (PFS) | 6.4 months |

| Median Overall Survival (OS) | 21.2 months |

| 1-year Survival Rate | 77% |

| Data from a single-arm study in patients with progressive advanced or metastatic RCC who had failed prior systemic therapy.[1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vivo Murine Tumor Models

-

Objective: To evaluate the in vivo anti-tumor activity of orally administered this compound.

-

Animal Model: Immunocompetent BALB/c mice.

-

Tumor Cell Implantation: Subcutaneous or orthotopic implantation of syngeneic tumor cells (e.g., head and neck squamous cell carcinoma).

-

Treatment: Oral gavage of this compound or placebo daily.

-

Endpoint Assessment:

-

Tumor volume measurement at regular intervals.

-

Survival analysis.

-

Immunohistochemical analysis of tumor-infiltrating lymphocytes (CD4+, CD8+, NK cells) in excised tumors.

-

Flow cytometric analysis of immune cell populations in spleen and tumor-draining lymph nodes.

-

-

Reference: [8]

Dendritic Cell Maturation Assay

-

Objective: To assess the effect of this compound on dendritic cell maturation.

-

Cell Source: Bone marrow-derived dendritic cells (BMDCs) from mice or peripheral blood mononuclear cell (PBMC)-derived DCs from human donors.

-

Culture: Immature DCs are cultured in the presence of various concentrations of this compound.

-

Endpoint Assessment:

-

Flow cytometric analysis of cell surface markers of DC maturation (e.g., CD80, CD86, MHC Class II).

-

Measurement of cytokine production (e.g., IL-12, TNF-α) in culture supernatants by ELISA.

-

-

Reference: [1]

Cytokine Release Assay

-

Objective: To measure the induction of cytokine release by this compound.

-

Methodology:

-

In Vitro: Human PBMCs are incubated with this compound, and cytokine levels (e.g., IL-18, IFN-γ) in the supernatant are measured by ELISA.

-

In Vivo: Serum samples are collected from patients at baseline and at various time points after administration of this compound. Cytokine levels are then quantified by ELISA.[5]

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the immunomodulatory effects of this compound.

Conclusion

This compound represents a novel immunotherapeutic approach to cancer treatment. Its mechanism of action is distinct from direct-acting anti-cancer drugs, relying on the activation of a complex and coordinated immune response initiated in the gut. The primary signaling events occur within the immune system, leading to the generation of a potent anti-tumor cellular response. While Phase III trials did not ultimately demonstrate a survival benefit in advanced NSCLC, the preclinical and Phase II data highlight the potential of modulating the gut-immune axis for cancer therapy.[6] Further research may elucidate patient populations that could benefit from this therapeutic strategy and explore its potential in combination with other immunotherapies.

References

- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. Facebook [cancer.gov]

- 5. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase Ib Trial of Immune Correlates of this compound in Relapsed/Refractory Metastatic Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Lactoferrin-mediated targeting of oncogenic pathways for cancer chemoprevention and adjunct treatment: from mechanistic insights to clinical trials | Archives of Pharmacy [aseestant.ceon.rs]

Preclinical Profile of Talactoferrin Alfa in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin alfa (TLF) is a recombinant human lactoferrin, a glycoprotein with known immunomodulatory and anti-cancer properties. Its potential as a therapeutic agent in non-small cell lung cancer (NSCLC) has been explored in a number of preclinical and clinical studies. This technical guide provides an in-depth overview of the preclinical data for this compound and related recombinant human lactoferrin (rhLf) in NSCLC, focusing on in vitro and in vivo findings, experimental methodologies, and the proposed mechanisms of action. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

In Vitro Studies: Direct Cellular Effects on NSCLC Cells

Preclinical in vitro studies have investigated the direct effects of recombinant human lactoferrin on NSCLC cell lines, primarily focusing on the A549 human lung adenocarcinoma cell line. These studies have consistently demonstrated the ability of rhLf to inhibit cancer cell proliferation and induce programmed cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro assays.

Table 1: Inhibition of NSCLC Cell Growth by Recombinant Human Lactoferrin (rhLf)

| Cell Line | Concentration (mg/mL) | Treatment Duration (hours) | Growth Inhibition (%) | Assay Method |

| A549 | 1 | 24 | 32.1 ± 2.8 | WST-1 |

| A549 | 1 | 72 | 25.0 ± 4.9 | WST-1 |

| A549 | 1 | 24 | 27.08 ± 3.89 | WST |

Table 2: Induction of Apoptosis in A549 Cells by Recombinant Human Lactoferrin (rhLf)

| Concentration (mg/mL) | Treatment Duration (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Method |

| 1 | 24 | 9.1 ± 0.9 | 22.3 ± 1.6 | Annexin V/PI Staining |

Table 3: Caspase-3 Activation in A549 Cells by Recombinant Human Lactoferrin (rhLf)

| Concentration (mg/mL) | Treatment Duration (hours) | Caspase-3 Activity (Fold Increase vs. Control) |

| 1 | 24 | ~3 |

Table 4: IC50 Values of Lactoferrin in NSCLC Cell Lines

| Cell Line | IC50 (mg/mL) |

| A549 | 8.97 ± 1.4 |

| H1299 | 35.03 ± 4.2 |

Experimental Protocols

Cell Viability Assay (WST-1): A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours. The cells were then treated with various concentrations of rhLf (0.1, 0.2, 0.5, and 1 mg/mL). After 24 or 72 hours of incubation, 10 µL of WST-1 solution was added to each well. The absorbance at 450 nm was measured after 1 hour of incubation using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.[1]

Apoptosis Assay (Annexin V/PI Staining): A549 cells were seeded in six-well plates at a density of 300,000 cells per well and cultured for 24 hours. Cells were then treated with different concentrations of rhLf for 24 or 48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells (early and late) was determined by flow cytometry.[1]

Caspase-3/7 Activity Assay: A549 cells were plated in 96-well plates at a density of 8,000 cells per well. After 24 hours of culture, the cells were treated with rhLf at different concentrations. Caspase-3/7 activity was measured after 24 and 48 hours of incubation using the Caspase-Glo 3/7 Assay. Luminescence was recorded one hour after adding the reagent to the cells.[1]

In Vivo Studies: Anti-Tumor Efficacy in Animal Models

While specific in vivo data for this compound in NSCLC xenograft models is limited in the public domain, studies on related lactoferrins in other cancer models provide insights into its potential in vivo activity.

A study on a murine model of head and neck squamous cell carcinoma (HNSCC) demonstrated that orally administered lactoferrin significantly inhibited tumor growth.[2] In this immunocompetent mouse model, oral lactoferrin treatment led to a 75% reduction in tumor volume compared to the control group.[2] This anti-tumor effect was associated with a significant increase in lymphocytic infiltration into the tumors, suggesting an immunomodulatory mechanism of action.[2]

Another study in a syngeneic murine model of head-and-neck squamous cell carcinoma showed that oral recombinant human lactoferrin (rhLF) monotherapy resulted in a 61% tumor growth inhibition, which was comparable to the effect of cis-platinum (66% inhibition).[3] A combination of oral rhLF and cis-platinum led to a 79% tumor growth inhibition.[3]

A chemoprevention study in A/J mice with benzo[a]pyrene-induced lung adenomas found that dietary this compound was well-tolerated but did not inhibit the development of lung tumors at the tested doses.

Mechanism of Action

The preclinical data suggests that this compound exerts its anti-cancer effects in NSCLC through a dual mechanism: direct cellular effects on tumor cells and indirect immunomodulatory effects.

Direct Cellular Effects

In vitro studies on NSCLC cell lines indicate that recombinant human lactoferrin can directly inhibit cell proliferation and induce apoptosis. This is achieved through the activation of the intrinsic apoptotic pathway, as evidenced by the increased activity of caspase-3.[1] Furthermore, rhLf has been shown to induce cell cycle arrest at the S phase in A549 cells.[1]

dot

Caption: Direct cellular effects of this compound on NSCLC cells.

Immunomodulatory Effects

The proposed primary mechanism of action for orally administered this compound is the stimulation of the host immune system.

dot

Caption: Proposed immunomodulatory mechanism of oral this compound.

Orally administered this compound is thought to interact with the gut-associated lymphoid tissue (GALT). This interaction leads to the recruitment and maturation of dendritic cells, which are key antigen-presenting cells. In preclinical models, oral administration of lactoferrin has been shown to increase the production of interleukin-18 (IL-18) in the gut, leading to systemic activation of natural killer (NK) cells and expansion of CD8+ T-cells.[3] These activated immune cells can then infiltrate the tumor microenvironment and mediate anti-tumor effects.

Experimental Workflow

The preclinical evaluation of this compound in NSCLC typically follows a standardized workflow.

dot

Caption: General experimental workflow for preclinical NSCLC studies.

Conclusion

The preclinical data for this compound and related recombinant human lactoferrins in non-small cell lung cancer suggest a promising anti-tumor profile. In vitro, rhLf demonstrates direct cytotoxic and cytostatic effects on NSCLC cell lines by inducing apoptosis and cell cycle arrest. The proposed in vivo mechanism of action for orally administered this compound is primarily immunomodulatory, involving the activation of systemic anti-tumor immunity through the gut-associated lymphoid tissue. While more extensive in vivo efficacy studies specifically in NSCLC models would further strengthen the preclinical evidence base, the existing data provide a solid rationale for its clinical investigation. This technical guide summarizes the core preclinical findings and methodologies, offering a valuable resource for the continued research and development of this compound as a potential therapy for NSCLC.

References

Talactoferrin Alfa: A Deep Dive into its Immunomodulatory Effects on Cytokine Production and Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin Alfa (TLF) is a recombinant form of human lactoferrin, an iron-binding glycoprotein with a well-documented role in the innate immune system.[1] Its immunomodulatory properties have garnered significant interest in the scientific community, particularly its ability to influence the production and release of cytokines, key signaling molecules that orchestrate immune responses. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on cytokine profiles, detailing the underlying signaling pathways and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and immunology.

Mechanism of Action: A Focus on Cytokine Modulation

This compound's immunomodulatory effects are primarily initiated in the gut-associated lymphoid tissue (GALT).[2] Although not systemically absorbed, oral administration of TLF triggers a cascade of events that lead to a systemic immune response, largely driven by changes in cytokine expression.

Activation of Dendritic Cells

A pivotal aspect of this compound's mechanism of action is its ability to induce the maturation of dendritic cells (DCs), the sentinels of the immune system. In vitro studies have demonstrated that TLF promotes the maturation of human monocyte-derived dendritic cells.[1] This maturation is characterized by the upregulation of key surface markers and a significant shift in their cytokine secretion profile.

Signaling Pathways

The maturation of dendritic cells and subsequent cytokine production induced by this compound are mediated through specific signaling pathways. Research has identified that TLF interacts with Toll-like receptors (TLRs), specifically TLR2 and TLR4, on the surface of immune cells.[3] This interaction initiates a downstream signaling cascade involving the activation of p38 mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathway.[1][4] These pathways are central regulators of inflammatory and immune responses, and their activation by TLF leads to the transcriptional regulation of various cytokine genes.

Quantitative Impact on Cytokine Production

The immunomodulatory effects of this compound translate into quantifiable changes in the levels of various pro- and anti-inflammatory cytokines. These changes have been observed in both in vitro and in vivo settings.

In Vitro Studies with Monocyte-Derived Dendritic Cells

Incubation of human monocyte-derived dendritic cells with this compound (at a concentration of 100 microg/ml) results in a distinct cytokine signature. A notable increase in the secretion of pro-inflammatory chemokines IL-8 and CXCL10 is observed.[1] Conversely, the production of the pro-inflammatory cytokine IL-6 and the anti-inflammatory cytokines IL-10 and CCL20 is significantly reduced.[1]

| Cytokine/Chemokine | Effect of this compound (100 µg/mL) | Reference |

| IL-8 | Increased Release | [1] |

| CXCL10 | Increased Release | [1] |

| IL-6 | Reduced Production | [1] |

| IL-10 | Reduced Production | [1] |

| CCL20 | Reduced Production | [1] |

| Table 1: In Vitro Effects of this compound on Cytokine and Chemokine Secretion by Monocyte-Derived Dendritic Cells. |

Clinical Studies: Systemic Cytokine Modulation

Oral administration of this compound has been shown to induce systemic changes in cytokine levels in human subjects. A phase I clinical trial in patients with refractory solid tumors demonstrated a statistically significant increase in circulating Interleukin-18 (IL-18), a key cytokine in the induction of a Th1-mediated immune response.[2][5]

| Cytokine | Change in Serum Concentration | p-value | Clinical Study | Reference |

| Interleukin-18 (IL-18) | 15% Increase | < 0.05 | Phase I in refractory solid tumors | [2][5] |

| Table 2: In Vivo Effects of Oral this compound on Serum Cytokine Levels. |

Experimental Protocols

The following sections outline the detailed methodologies employed in key experiments to determine the effects of this compound on cytokine production and immune cell phenotype.

In Vitro Dendritic Cell Maturation and Cytokine Analysis

This protocol describes the generation of monocyte-derived dendritic cells and their subsequent stimulation with this compound to assess changes in surface marker expression and cytokine secretion.

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Whole blood is collected from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

-

The isolated PBMCs are washed with phosphate-buffered saline (PBS).

2. Generation of Monocyte-Derived Dendritic Cells (Mo-DCs):

-

Monocytes are purified from the PBMC population by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

The purified monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, granulocyte-macrophage colony-stimulating factor (GM-CSF), and Interleukin-4 (IL-4) for 5-7 days to differentiate them into immature DCs.

3. Stimulation of Mo-DCs with this compound:

-

Immature DCs are harvested and resuspended in fresh culture medium.

-

The cells are then incubated with this compound at a concentration of 100 µg/mL for 24-48 hours. A control group of cells is incubated without TLF.

4. Analysis of Cell Surface Marker Expression by Flow Cytometry:

-

After stimulation, the DCs are harvested and washed.

-

The cells are then stained with fluorescently labeled antibodies specific for DC maturation markers, including anti-CD80, anti-CD83, anti-CD86, and anti-HLA-DR, along with corresponding isotype controls.

-

The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing these markers and the mean fluorescence intensity.

5. Measurement of Cytokine Secretion by ELISA:

-

The cell culture supernatants from the stimulated and control DCs are collected and centrifuged to remove any cellular debris.

-

The concentrations of various cytokines and chemokines (e.g., IL-8, CXCL10, IL-6, IL-10, CCL20) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Clinical Trial Protocol for Serum Cytokine Analysis

This protocol outlines the methodology for assessing systemic cytokine changes in patients receiving oral this compound.

1. Patient Population and Dosing:

-

Patients with a confirmed diagnosis (e.g., refractory solid tumors) are enrolled in the study.

-

This compound is administered orally at a specified dose and schedule (e.g., 1.5 to 9 g/day for 2 weeks on, 2 weeks off).[5]

2. Blood Sample Collection:

-

Peripheral blood samples are collected from each patient at baseline (before initiation of treatment) and at specified time points during the treatment period (e.g., after 14 days).[2]

-

Blood is collected in serum separator tubes.

3. Serum Processing and Storage:

-

The collected blood is allowed to clot at room temperature and then centrifuged to separate the serum.

-

The serum is carefully aspirated, aliquoted, and stored at -80°C until analysis to ensure cytokine stability.

4. Cytokine Quantification by ELISA:

-

The concentration of specific cytokines, such as IL-18, in the serum samples is measured using a validated ELISA kit.[6]

-

The assay is performed according to the manufacturer's protocol, which typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding patient serum samples and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound substances.

-

Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Incubating and washing.

-

Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) that is converted by HRP to produce a colored product.

-

Stopping the reaction with an acid and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

The concentration of the cytokine in the patient samples is determined by interpolating from a standard curve generated using known concentrations of the recombinant cytokine.

5. Statistical Analysis:

-

Changes in serum cytokine levels from baseline are analyzed using appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test) to determine the statistical significance of the observed changes.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant human lactoferrin induces human and mouse dendritic cell maturation via Toll-like receptors 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ELISA for quantification of IL-18 in human serum. [protocols.io]

In Vivo Anti-Tumor Activity of Oral Talactoferrin Alfa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin alfa is a recombinant form of human lactoferrin, an iron-binding glycoprotein with known immunomodulatory properties. Administered orally, it has been investigated as a novel anti-cancer agent. This technical guide provides an in-depth overview of the in vivo anti-tumor activity of oral this compound, summarizing key clinical and preclinical findings, detailing experimental methodologies, and visualizing the proposed mechanism of action.

Mechanism of Action

Oral this compound is not systemically absorbed; its anti-tumor effects are believed to be mediated through the stimulation of the gut-associated lymphoid tissue (GALT).[1] The proposed mechanism involves the transport of this compound across the intestinal epithelium by M-cells into Peyer's patches.[1] This initiates a cascade of immune responses, including the recruitment and maturation of dendritic cells (DCs), which then present tumor antigens to T-cells.[1][2] The subsequent activation of natural killer (NK) cells, cytotoxic T-lymphocytes (CTLs), and the production of key cytokines such as Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ) are thought to lead to a systemic anti-tumor immune response.[1][3]

Preclinical In Vivo Studies

Preclinical studies in animal models have been instrumental in elucidating the anti-tumor activity and mechanism of action of oral this compound.

Data Summary: Preclinical Studies

| Animal Model | Tumor Type | Key Findings | Reference |

| Immunocompetent BALB/c mice | Not specified | Increased numbers of Dendritic Cells, NK-T cells, and CD8+ T-lymphocytes in Peyer's patches; systemic increase in NK and CTL activity. | [4] |

| Knockout mice | Not specified | Demonstrated the critical role of NK-T and CD8+ cells in the anti-tumor effect. | [4] |

Experimental Protocols: Preclinical In Vivo Studies

Animal Models:

-

Tumor-bearing immunocompetent BALB/c mice and corresponding knockout mouse strains (e.g., for specific immune cell subsets) were utilized to assess the immunomodulatory and anti-tumor effects of this compound.[4]

Drug Administration:

-

This compound was administered orally to the animals.

Immunological Analysis:

-

Cytokine Measurement: Serum levels of cytokines such as IL-18 were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) to assess the systemic immune response.[3][4]

-

Cellular Analysis: Changes in immune cell populations within the Peyer's patches and systemically were measured by Fluorescence-Activated Cell Sorting (FACS) analysis and immunofluorescence.[4] This allowed for the quantification of dendritic cells, NK-T cells, and CD8+ T-lymphocytes.[4]

Tumor Assessment:

-

The effect of oral this compound on tumor growth was monitored and measured.

Clinical Trials

This compound has been evaluated in several clinical trials, primarily in patients with non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC).

Data Summary: Clinical Trials in Non-Small Cell Lung Cancer (NSCLC)

| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Reference |

| Phase II | Refractory advanced NSCLC | This compound (1.5 g twice daily; 12 weeks on, 2 weeks off) vs. Placebo | Median Overall Survival: 5.8 months (Talactoferrin) vs. 3.7 months (Placebo) (p < 0.05) | [1] |

| Phase III (FORTIS-M) | Refractory advanced NSCLC (failed ≥2 prior regimens) | This compound (1.5 g twice daily) vs. Placebo | Median Overall Survival: 7.49 months (Talactoferrin) vs. 7.66 months (Placebo) (p = 0.6602) | [5] |

Data Summary: Clinical Trials in Renal Cell Carcinoma (RCC)

| Trial Phase | Patient Population | Treatment Regimen | Key Efficacy Endpoints | Reference |

| Phase I/II | Metastatic RCC (failed standard therapy) | This compound (single agent) | Median Progression-Free Survival: 7.3 months; one patient with a 71% tumor shrinkage (Partial Response) | [4] |

| Phase II | Progressive advanced or metastatic RCC (failed prior systemic therapy) | This compound (1.5 g twice daily; 12 weeks on, 2 weeks off) | 14-week Progression-Free Survival Rate: 59%; Response Rate: 4.5%; Median Progression-Free Survival: 6.4 months; Median Overall Survival: 21.1 months | [1][6] |

| Phase IB | Metastatic RCC | This compound (4.5 g or 9 g daily) | Median Progression-Free Survival: 7.3 months | [7] |

| Case Series (from Phase I/II trials) | Metastatic RCC | This compound (9 g daily; 2 weeks on, 2 weeks off) | Four patients with progression-free survival exceeding 30 months | [8][9][10] |

Experimental Protocols: Clinical Trials

Patient Population:

-

NSCLC: Patients with locally advanced or metastatic (Stage IIIB/IV) NSCLC who had failed one or more prior chemotherapy regimens.[1][5]

-

RCC: Patients with progressive advanced or metastatic RCC who had failed prior systemic therapy.[1][4][6]

Study Design:

Treatment Regimen:

-

The most common dosage of this compound was 1.5 g administered orally twice daily.[1][6]

-

Treatment was typically administered in 14-week cycles, consisting of 12 consecutive weeks of treatment followed by a 2-week break.[1][6]

Efficacy Evaluation:

-

Tumor responses were assessed using imaging techniques such as CT scans.[1][4]

-

The Response Evaluation Criteria in Solid Tumors (RECIST) were used to objectively evaluate changes in tumor size.[4][8][9]

-

Primary endpoints often included overall survival (OS) and progression-free survival (PFS).[1][5]

Pharmacokinetics and Pharmacodynamics:

-

Pharmacokinetic analyses confirmed the lack of systemic bioavailability of oral this compound.[1]

-

Pharmacodynamic markers, such as circulating levels of IL-18, were measured to assess the biological activity of the drug.[3]

Visualizations

Signaling Pathway of Oral this compound

Caption: Proposed signaling pathway of oral this compound.

Experimental Workflow for Preclinical In Vivo Studies

Caption: Experimental workflow for preclinical in vivo studies.

Clinical Trial Workflow

Caption: Generalized workflow for a randomized clinical trial.

References

- 1. The role of this compound in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Phase I trial of oral this compound in refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Phase 2 trial of talactoferrin in previously treated patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase IB trial of oral talactoferrin in the treatment of patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Talactoferrin Immunotherapy in Metastatic Renal Cell Carcinoma: A Case Series of Four Long-Term Survivors | Lewis | Journal of Clinical Medicine Research [jocmr.org]

- 9. Talactoferrin Immunotherapy in Metastatic Renal Cell Carcinoma: A Case Series of Four Long-Term Survivors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Talactoferrin immunotherapy in metastatic renal cell carcinoma: a case series of four long-term survivors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Talactoferrin Alfa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin alfa (TLF) is a recombinant human lactoferrin, a glycoprotein with a well-documented role in innate and adaptive immunity. Produced in the fungus Aspergillus niger var. awamori, it is structurally and functionally similar to native human lactoferrin, differing only in its glycosylation pattern. This guide provides an in-depth technical overview of the mechanisms by which this compound modulates the immune system, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways. While initial clinical trials in non-small cell lung cancer (NSCLC) and severe sepsis showed promise, later-stage trials did not consistently meet their primary endpoints, highlighting the complexity of its immunomodulatory effects.

Mechanism of Action: A Bridge Between Innate and Adaptive Immunity

Oral administration of this compound initiates a cascade of immunological events primarily within the gut-associated lymphoid tissue (GALT), the body's largest immune organ. As Talactoferrin is not systemically bioavailable, its effects are mediated through local interactions with the intestinal epithelium and immune cells.

The proposed mechanism involves the following key steps:

-

Gastrointestinal Interaction and Chemokine Release: Following oral intake, Talactoferrin is transported into Peyer's patches in the small intestine by M-cells. It then acts on the gastrointestinal epithelium to induce the release of chemokines, such as CCL20.

-

Dendritic Cell Recruitment and Maturation: These chemokines recruit immature dendritic cells (iDCs) to the GALT. Talactoferrin directly promotes the maturation of these dendritic cells, a critical step in linking the innate and adaptive immune responses. This maturation is characterized by the upregulation of co-stimulatory molecules like CD80, CD83, and CD86, as well as MHC class II molecules.

-

Cytokine Production and T-Helper 1 (Th1) Polarization: In the GALT, Talactoferrin stimulates the production of key cytokines, most notably Interleukin-18 (IL-18) and Interferon-gamma (IFN-γ). This cytokine milieu promotes a Th1-polarized immune response, which is crucial for anti-tumor and anti-viral immunity.

-

Activation of Effector Cells: The activation of dendritic cells and the Th1-polarizing cytokine environment lead to the proliferation and activation of various immune effector cells, including:

-

Natural Killer (NK) cells and NKT cells: These cells of the innate immune system are potent killers of tumor cells.

-

CD8+ Cytotoxic T-lymphocytes (CTLs): As part of the adaptive immune response, activated dendritic cells cross-present tumor antigens to CD8+ T-cells, leading to the generation of tumor-specific CTLs.

-

-

Systemic Immune Response: The activated immune cells then traffic from the GALT to distant sites, including tumors, where they can exert their effector functions, leading to tumor cell infiltration and death.

Caption: Proposed mechanism of action of oral this compound.

Quantitative Data from Clinical and Preclinical Studies

The immunomodulatory effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

| Trial Phase | Treatment Arm | N | Median Overall Survival (months) | Hazard Ratio (p-value) | Reference |

| Phase II | Talactoferrin Monotherapy | 47 | 6.1 | 0.68 (p=0.0404) | |

| Placebo | 53 | 3.7 | [1] | ||

| Phase III (FORTIS-M) | Talactoferrin + Best Supportive Care | ~371 | 7.5 | 1.04 (p=0.66) | |

| Placebo + Best Supportive Care | ~371 | 7.7 | [2] |

Note: The Phase II trial showed a statistically significant improvement in overall survival, but these results were not replicated in the larger Phase III trial.

Table 2: Clinical Efficacy in Severe Sepsis

| Trial Phase | Treatment Arm | N | 28-Day All-Cause Mortality | p-value | Reference |

| Phase II | Talactoferrin | ~95 | 14.4% | 0.052 | [3] |

| Placebo | ~95 | 26.9% | [3] | ||

| Phase II/III (OASIS) | Talactoferrin | 153 | 24.8% | 0.117 | |

| Placebo | 152 | 17.8% |

Note: The promising results of the Phase II trial in severe sepsis were not confirmed in the subsequent Phase II/III trial, which was terminated for futility and potential safety concerns.

Table 3: Immunomodulatory Effects on Cell Populations

| Study Type | Population | Treatment | Outcome | Result | Reference |

| Preclinical (mice) | Tumor-bearing | Oral Talactoferrin | Peyer's Patch Cellularity | Increased numbers of NK-T and CD8+ T-cells | |

| Phase Ib | Metastatic NSCLC | Oral Talactoferrin | Tumor Infiltrating Monocytes | 1.7 to 5-fold increase in 2 patients | |

| Pilot Study | Stage IV NSCLC | Oral Talactoferrin | Circulating NK Cells | Increased activity in 3 of 4 patients with ≥9 weeks time to progression |

Table 4: Effects on Cytokine and Chemokine Levels

| Study Type | Population | Treatment | Cytokine/Chemokine | Result | Reference |

| Phase I | Refractory Solid Tumors | Oral Talactoferrin | Serum IL-18 | 15% increase (p < 0.05) | |

| In vitro | Human Monocyte-derived DCs | Talactoferrin (100 µg/ml) | IL-8, CXCL10 | Enhanced release | |

| IL-6, IL-10, CCL20 | Significantly reduced production | ||||

| Phase II | Severe Sepsis | Enteral Talactoferrin | Pro-inflammatory cytokines/chemokines | Reduction suggested in exploratory analysis |

Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are extensive and proprietary. However, the fundamental immunological assays used to evaluate the effects of this compound can be described. The following are standard methodologies for the key experiments cited.

Dendritic Cell Maturation Assay

This assay is designed to assess the ability of a substance to induce the maturation of immature dendritic cells (iDCs).

1. Isolation of Monocytes:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Monocytes are then purified from the PBMC fraction by plastic adherence or by using anti-CD14 magnetic beads (positive selection).

2. Generation of Immature Dendritic Cells (iDCs):

-

Purified monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL), and Interleukin-4 (IL-4; e.g., 20 ng/mL).

3. Induction of Maturation:

-

iDCs are harvested and re-plated.

-

Cells are then treated with this compound at various concentrations (e.g., 10-100 µg/mL) for 24-48 hours. A positive control, such as lipopolysaccharide (LPS; 1 µg/mL), and a negative control (medium alone) are included.

4. Analysis of Maturation Markers:

-

After incubation, cells are harvested and stained with fluorescently-labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).

-

The expression of these markers is quantified by flow cytometry. An increase in the expression of these markers indicates DC maturation.

References

- 1. Lactoferrin, a major defense protein of innate immunity, is a novel maturation factor for human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. New Data From Talactoferrin Phase II Trial in Severe Sepsis Presented at American Thoracic Society International Conference | Technology Networks [technologynetworks.com]

Methodological & Application

Talactoferrin Alfa: In Vitro Application Notes and Protocols for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin alfa, a recombinant form of human lactoferrin, is a glycoprotein with known immunomodulatory and anti-cancer properties. While its in vivo mechanisms, particularly its action on the gut-associated lymphoid tissue (GALT), are a primary focus of research, its direct in vitro effects on cancer cells provide valuable insights into its anti-tumor activity. These effects include the induction of cell cycle arrest, apoptosis, and modulation of cytokine signaling pathways. This document provides detailed protocols for studying the in vitro effects of this compound on various cancer cell lines, methods for quantifying these effects, and an overview of the key signaling pathways involved.

Data Summary: Cytotoxicity of Recombinant Human Lactoferrin (rhLF)

The following table summarizes the cytotoxic effects of recombinant human lactoferrin on various human cancer cell lines, providing a baseline for experimental design.

| Cell Line | Cancer Type | Metric | Value (µg/mL) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | CC50 | 91.4 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | CC50 | 144.45 ± 4.44 | [1] |

| HeLa | Cervical Adenocarcinoma | CC50 | 350 ± 14.82 | [1] |

| SUP-T1 | T-cell Lymphoblastic Lymphoma | CC50 | 548.47 ± 64.41 | [1] |

| MCF7 | Breast Cancer | IC50 | ~150 | [2] |

| HGC27 | Gastric Cancer | IC50 | ~200 | [2] |

| AGS | Gastric Cancer | IC50 | ~200 | [2] |

| Caco-2 | Colorectal Cancer | IC50 | >200 | [2] |

| LoVo | Colorectal Cancer | IC50 | ~175 | [2] |

| HCT116 | Colorectal Cancer | IC50 | ~175 | [2] |

Section 1: Cell Proliferation and Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials

-

This compound (recombinant human lactoferrin)

-

Target cancer cell line (e.g., MDA-MB-231, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS, filter-sterilized)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5]

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 to 500 µg/mL).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[4]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Experimental Workflow: Cell Viability Assay

Section 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[7]

Materials

-

This compound

-

Target cancer cell line (e.g., MDA-MB-231)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), cold

-

Flow cytometer

Protocol

-

Cell Seeding and Treatment:

-

Seed 1-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting and Staining:

-

After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with cold PBS and centrifuge again.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[7]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use FITC signal detector for Annexin V (Ex = 488 nm; Em = 530 nm) and a phycoerythrin emission signal detector for PI.[8]

-

Collect data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Section 3: Cell Cycle Analysis

This protocol allows for the investigation of this compound's effect on cell cycle progression using propidium iodide (PI) staining of DNA, followed by flow cytometry.

Materials

-

This compound

-

Target cancer cell line (e.g., A549, head and neck cancer cell lines)

-

6-well plates

-

PBS, cold

-

70% Ethanol, ice-cold

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis protocol. A study on head and neck cancer cell lines used 250 µmol/L lactoferrin for 24 and 48 hours.

-

-

Cell Fixation:

-

Harvest cells (adherent and floating) and wash once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

-

Incubate at 4°C for at least 2 hours (or overnight).[5]

-

-

Staining and Analysis:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cells with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[5]

-

Incubate for 30 minutes at 37°C in the dark.[5]

-

Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

-

Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the untreated control to identify any cell cycle arrest.

-

Section 4: Cytokine Release Assay

This protocol is for measuring the modulation of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from cancer cells after treatment with this compound. An initial inflammatory stimulus like Lipopolysaccharide (LPS) may be required to induce a baseline level of cytokine secretion.[9][10]

Materials

-

This compound

-

Target cell line (e.g., peripheral blood mononuclear cells, macrophage cell lines, or cancer cell lines known to produce cytokines)

-

Lipopolysaccharide (LPS) (optional, for stimulation)

-

Complete culture medium

-

24-well plates

-

ELISA kits for target cytokines (e.g., Human TNF-α, Human IL-6)

Protocol

-

Cell Seeding:

-

Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[9]

-

(Optional) After pre-treatment, add an inflammatory stimulus like LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for an additional period (e.g., 4-24 hours).

-

-

Sample Collection:

-

After the final incubation, centrifuge the plate at 300 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

-

-

Cytokine Measurement (ELISA):

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve from the standards provided in the ELISA kit.

-

Calculate the concentration of each cytokine (in pg/mL or ng/mL) in the samples based on the standard curve.

-

Compare the cytokine levels in the this compound-treated groups to the control groups (unstimulated and LPS-stimulated).

-

Section 5: Signaling Pathways

This compound exerts its in vitro effects by modulating several key signaling pathways.

Apoptosis and Cell Cycle Arrest Pathway

This compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It often leads to the activation of initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3). Cell cycle arrest is frequently mediated by the downregulation of key cyclins and cyclin-dependent kinases (CDKs) that control phase transitions, such as Cyclin D1.[10][11]

References

- 1. Recombinant human lactoferrin carrying humanized glycosylation exhibits antileukemia selective cytotoxicity, microfilament disruption, cell cycle arrest, and apoptosis activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. kumc.edu [kumc.edu]

- 8. static.igem.org [static.igem.org]

- 9. Lactoferrin regulates the release of tumour necrosis factor alpha and interleukin 6 in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactoferrin regulates the release of tumour necrosis factor alpha and interleukin 6 in vivo. | Semantic Scholar [semanticscholar.org]

- 11. Lactoferrin’s Anti-Cancer Properties: Safety, Selectivity, and Wide Range of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Clinical Trials of Talactoferrin Alfa in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talactoferrin Alfa is a novel, orally administered immunomodulatory protein, structurally and functionally similar to native human lactoferrin.[1] It represents a unique therapeutic approach in oncology due to its proposed mechanism of action, which involves stimulating the host's immune system to recognize and eliminate tumor cells.[1][2] Unlike conventional cytotoxic agents, this compound has been shown to be well-tolerated with a favorable safety profile in clinical studies.[3][4] These characteristics make it a promising candidate for monotherapy in refractory settings or in combination with other anti-cancer agents. This document provides detailed application notes and protocols for designing Phase I and Phase II clinical trials to evaluate the safety and efficacy of this compound in oncology.

Proposed Mechanism of Action

This compound is not systemically bioavailable after oral administration.[3] Its immunomodulatory effects are initiated in the gut-associated lymphoid tissue (GALT).[1][2] The proposed mechanism involves a cascade of immune activation events:

-

Action on GI Epithelium : Orally administered this compound acts on the gastrointestinal epithelium, leading to the release of chemokines.[1]

-

Dendritic Cell (DC) Recruitment and Maturation : These chemokines recruit immature dendritic cells to the GALT, where they take up tumor antigens and mature.[1][5]

-

Immune Cell Activation : The activated DCs then stimulate both innate and adaptive immunity. This includes initiating the tumor-killing response of Natural Killer (NK) cells and cross-presenting tumor antigens to activate CD8+ T-lymphocytes.[1][2]

-

Tumor Infiltration and Killing : The activated immune effector cells (NK cells, CD8+ T-cells) then circulate, seek out, infiltrate, and destroy tumor cells systemically.[1][2] This process is supported by the production of key cytokines like IL-18 and IFN-γ.[1]

Clinical Trial Design & Protocols

Phase I Dose-Escalation Trial Protocol

Objective : To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of single-agent this compound, and to assess its safety and tolerability in patients with advanced solid tumors refractory to standard therapy.[3]

Trial Design : This is an open-label, single-arm, dose-escalation study. A standard 3+3 cohort design will be used.[6]

Patient Population :

-

Inclusion Criteria :

-

Adult patients (≥18 years) with histologically confirmed metastatic or unresectable solid tumors.

-

Disease progression after at least one line of standard systemic therapy.[3]

-

ECOG performance status of 0-1.

-

Adequate organ function (hematological, renal, and hepatic).

-

-

Exclusion Criteria :

Treatment Plan :

-

This compound will be administered orally, twice daily (BID).[8]

-

Dosing will follow a 2-weeks-on, 2-weeks-off schedule.[3]

-

Dose escalation will proceed through cohorts as specified in the table below, provided no dose-limiting toxicities (DLTs) are observed.[6]

| Dose Level | This compound Dose | Cohort Size |

| 1 | 1.5 g/day | 3-6 |

| 2 | 3.0 g/day | 3-6 |

| 3 | 4.5 g/day | 3-6 |

| 4 | 6.0 g/day | 3-6 |

| 5 | 9.0 g/day | 3-6 |

Definition of DLT : A DLT is defined as a Grade 3 or 4 non-hematologic toxicity, Grade 4 hematologic toxicity, or any toxicity leading to a treatment delay of >2 weeks, occurring within the first cycle and considered related to the study drug. Grading will be based on CTCAE v5.0.[9][10]

Phase II Efficacy Trial Protocol

Objective : To evaluate the anti-tumor activity of this compound in a specific patient population (e.g., refractory Non-Small Cell Lung Cancer or Renal Cell Carcinoma). Secondary objectives include assessing progression-free survival (PFS), overall survival (OS), and safety.[4][8]

Trial Design : A randomized, double-blind, placebo-controlled study.[8]

Patient Population :

-

Inclusion Criteria :

-

Exclusion Criteria :

-

Prior treatment with immunomodulatory agents targeting the proposed pathways.

-

History of autoimmune disease.

-

Treatment Plan :

-

Patients will be randomized (1:1) to receive either this compound or a matching placebo.

-

Arm A : this compound 1.5 g orally BID.[8]

-

Arm B : Placebo orally BID.[8]

-

Treatment is administered in 14-week cycles (12 weeks on, 2 weeks off) until disease progression or unacceptable toxicity.[4][8]

Endpoints :

-

Primary Endpoint : Overall Survival (OS).[8]

-

Secondary Endpoints : Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), safety and tolerability.[8]

Standardized Assessment Protocols

Protocol: Tumor Response Assessment (RECIST 1.1)

This protocol outlines the standardized method for assessing tumor response to treatment based on RECIST version 1.1.[11][12]

-

Baseline Assessment :

-

Perform imaging (CT or MRI) within 4 weeks prior to starting treatment.[13]

-

Identify and measure all lesions.

-

Target Lesions : Select up to 5 measurable lesions in total, with a maximum of 2 per organ.[12]

-

Measurable lesions must have a longest diameter of ≥10 mm (or ≥15 mm short axis for lymph nodes).[14]

-

Record the sum of the longest diameters (SLD) of all target lesions.

-

-

Non-Target Lesions : All other lesions are considered non-target and should be documented for qualitative assessment.[13]

-

-

Follow-Up Assessment :

-

Repeat imaging at predefined intervals (e.g., every 8 weeks).

-

Measure the SLD of target lesions and assess non-target lesions and for new lesions.

-

-

Response Criteria :

-

Complete Response (CR) : Disappearance of all target and non-target lesions. Pathological lymph nodes must reduce to <10 mm in short axis.[11]

-

Partial Response (PR) : At least a 30% decrease in the SLD of target lesions compared to baseline.[15]

-

Progressive Disease (PD) : At least a 20% increase in the SLD compared to the smallest sum recorded (nadir), with an absolute increase of at least 5 mm. Or, unequivocal progression of non-target lesions or appearance of new lesions.[15]

-

Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[15]

-

Protocol: Adverse Event Monitoring (CTCAE v5.0)

This protocol ensures consistent monitoring, grading, and reporting of adverse events (AEs).[9][16]

-

Detection : AEs will be monitored through patient interviews, physical examinations, and laboratory assessments at each study visit.

-

Grading : All AEs will be graded for severity using the NCI Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[10][17]

-

Grade 1 : Mild; asymptomatic or mild symptoms.

-

Grade 2 : Moderate; limiting instrumental activities of daily living (ADL).

-

Grade 3 : Severe; limiting self-care ADL; hospitalization indicated.

-

Grade 4 : Life-threatening consequences.

-

Grade 5 : Death related to AE.

-

-

Attribution : The investigator will assess the relationship of the AE to the study drug (unrelated, unlikely, possible, probable, definite).

-

Reporting : All Grade 3-5 AEs and all Serious Adverse Events (SAEs) must be reported to the sponsor and relevant regulatory authorities within specified timeframes.

Biomarker Strategy and Protocols